N-(3-(dimethylamino)propyl)-3-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride
Description
Fluorine’s Role in Enhancing Bioactivity
The incorporation of fluorine atoms into benzothiazole derivatives has been extensively validated as a strategy to improve cytotoxic potency and selectivity. Fluorine’s high electronegativity and small atomic radius facilitate strong dipole interactions with biological targets, particularly in enzyme active sites and DNA grooves. For example, fluorinated 2-aryl benzothiazoles demonstrate up to 10-fold greater antiproliferative activity against MCF-7 breast adenocarcinoma cells compared to non-fluorinated analogs, with GI~50~ values as low as 0.4 µM. This enhancement correlates with fluorine’s ability to stabilize ligand-receptor complexes through hydrogen bonding and hydrophobic effects.
Table 1: Comparative Anticancer Activity of Fluorinated vs. Non-Fluorinated Benzothiazoles
| Compound Class | Cell Line (IC~50~, µM) | Target Specificity |
|---|---|---|
| Fluorinated Benzothiazole | MCF-7: 0.4 | Topoisomerase IIα |
| Non-Fluorinated Analog | MCF-7: 4.2 | Broad-spectrum kinases |
Benzothiazole Scaffolds in Targeted Therapies
Benzothiazole derivatives exhibit intrinsic affinity for cancer-specific biomarkers such as tyrosine kinases, poly(ADP-ribose) polymerase (PARP), and glutathione S-transferases (GSTs). The rigid bicyclic structure of benzothiazole enables planar alignment with DNA base pairs, promoting intercalation and subsequent apoptosis in rapidly dividing cells. Modifications at the 2-position of the benzothiazole ring, as seen in N-(3-(dimethylamino)propyl)-3-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride, further refine this interaction by introducing steric and electronic perturbations that disrupt oncogenic signaling.
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-3-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N3OS.ClH/c1-23(2)10-5-11-24(18(25)13-6-3-7-14(20)12-13)19-22-17-15(21)8-4-9-16(17)26-19;/h3-4,6-9,12H,5,10-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZDOJOYNJUHSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC(=CC=C3)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClF2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(dimethylamino)propyl)-3-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with appropriate reagents to yield the final product. For instance, the reaction of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid in the presence of coupling agents such as EDCI or DCC can form the desired amide bond .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of automated synthesis equipment, controlled reaction environments, and purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-(dimethylamino)propyl)-3-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Coupling agents: EDCI, DCC for amide bond formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(3-(dimethylamino)propyl)-3-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride exhibits various biological activities, making it a compound of interest in drug discovery and development. Its structure suggests potential interactions with biological targets, particularly in the context of cancer therapy and anti-inflammatory treatments.
Therapeutic Potential
The therapeutic applications of this compound are primarily focused on:
- Cancer Treatment : As a potential anticancer agent, it may be effective against various cancer cell lines due to its ability to interfere with cellular proliferation and survival mechanisms.
- Pain Management : Its anti-inflammatory properties suggest a role in pain relief, particularly in chronic pain conditions.
Case Studies and Research Findings
- In Vitro Studies : Research has demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. For instance, studies showed a significant reduction in cell viability at certain concentrations, indicating its potential as a chemotherapeutic agent.
- Animal Models : In vivo studies using animal models have provided insights into the pharmacokinetics and pharmacodynamics of this compound. These studies are crucial for understanding the compound's efficacy and safety profile before advancing to clinical trials.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(3-(dimethylamino)propyl)-3-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
*Calculated based on molecular formula.
Structural and Spectral Differences
- In contrast, the methylsulfonyl analog (1216849-38-5) introduces a stronger EWG, which may alter binding affinity . Bulkier Groups: The bromo-substituted analog (5212) increases steric hindrance, which could reduce binding efficiency but improve selectivity for larger active sites .
- Similar analysis could apply to the benzo[d]thiazole moiety in the target compound.
Pharmacological Implications
- Solubility and Bioavailability: The hydrochloride salt in the target compound and its analogs improves aqueous solubility, critical for in vivo studies. The dimethylaminopropyl side chain further enhances solubility via protonation at physiological pH .
- Target Selectivity : Substituent variations influence selectivity. For example, the phenylpropanamide analog (1052541-49-7) may target hydrophobic enzyme pockets, while the ethylsulfonyl variant (5206) could interact with polar residues .
Biological Activity
N-(3-(dimethylamino)propyl)-3-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride is a synthetic compound that has garnered interest in the field of medicinal chemistry, particularly for its potential biological activities. This article explores its structure, synthesis, and various biological activities, supported by relevant research findings.
Compound Overview
- Chemical Name : this compound
- Molecular Formula : C19H20ClF2N3OS
- Molecular Weight : 411.9 g/mol
- CAS Number : 1216683-07-6
Synthesis
The synthesis of this compound involves several steps, including the formation of the benzothiazole ring and subsequent modifications to introduce fluorine and dimethylamino groups. The specific synthetic routes often utilize various reagents and conditions tailored to enhance yield and purity.
Antitumor Activity
The compound has shown promising antitumor activity in various studies. For instance, benzothiazole derivatives have been reported to inhibit cell proliferation in cancer cell lines such as A431 and A549. These compounds can induce apoptosis and cause cell cycle arrest, mechanisms that are crucial for their anticancer effects .
Table 1: Antitumor Activity of Related Benzothiazole Compounds
| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound B7 | A431 | 1.30 | Apoptosis induction |
| Compound 4i | HOP-92 (lung cancer) | Not specified | Cell cycle arrest |
HDAC Inhibition
Recent studies have highlighted the role of benzothiazole derivatives in inhibiting histone deacetylases (HDACs), particularly HDAC3. For example, related compounds have demonstrated IC50 values as low as 95.48 nM against HDAC3, indicating strong potential for use as HDAC inhibitors in cancer therapy . This inhibition is linked to their ability to promote apoptosis in tumor cells.
Anti-inflammatory Properties
Benzothiazole derivatives, including this compound, have been investigated for anti-inflammatory activities. They have been shown to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro, suggesting a potential therapeutic application in inflammatory diseases .
Case Studies
- In Vitro Studies : In a study evaluating the antiproliferative effects of benzothiazole compounds, this compound exhibited significant inhibition of cancer cell growth at micromolar concentrations.
- In Vivo Models : Animal models have demonstrated that compounds with similar structures can inhibit tumor growth effectively. For instance, xenograft models using human cancer cells showed a tumor growth inhibition rate of approximately 48% with similar benzothiazole derivatives .
Q & A
Q. Optimization Tips :
- Solubility : THF enhances solubility during coupling .
- Temperature : Reflux conditions (e.g., 120°C for 8 hours) improve reaction rates for acid chloride formation .
- Stoichiometry : Equimolar ratios of reactants minimize side products .
How is purity and structural integrity validated for this compound?
Basic Research Focus
Academic labs employ:
Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., fluorine integration at δ ~7.0 ppm for aromatic protons) .
- Mass Spectrometry (MS) : ESI-MS detects molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy .
Chromatography : HPLC with UV detection (e.g., C18 column, 98% purity threshold) .
Q. Data Interpretation :
- Contradictions : Discrepancies in NMR splitting patterns may indicate rotational isomerism; variable-temperature NMR resolves this .
What advanced computational methods can predict reaction pathways for this compound?
Q. Advanced Research Focus
Quantum Chemical Calculations :
- Use density functional theory (DFT) to model transition states and activation energies for fluorination steps .
Reaction Path Search :
Machine Learning :
Case Study : ICReDD’s workflow reduced optimization time for similar reactions by 40% via computational-experimental feedback loops .
How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Advanced Research Focus
Common Issues :
- Overlapping signals : Use 2D NMR (e.g., COSY, HSQC) to assign aromatic protons in crowded regions .
- Fluorine coupling : ¹⁹F NMR clarifies substituent effects (e.g., para- vs. meta-fluorine shifts) .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguous stereochemistry (e.g., thiazole ring conformation) .
Example : For a related thiazole benzamide, hydrogen bonding (N–H⋯N) in crystal packing confirmed the amide tautomer .
What strategies improve yield in large-scale synthesis?
Q. Advanced Research Focus
Process Engineering :
- Membrane separation : Purify intermediates via nanofiltration to reduce solvent waste .
- Flow Chemistry : Continuous reactors enhance heat/mass transfer for exothermic steps (e.g., acid chloride synthesis) .
Catalyst Screening :
Data-Driven Approach : Statistical design of experiments (DoE) identifies critical parameters (e.g., temperature, catalyst loading) for >90% yield .
How do fluorine substituents influence the compound’s physicochemical properties?
Q. Advanced Research Focus
Lipophilicity : Fluorine atoms increase logP values, enhancing blood-brain barrier penetration in analogs .
Metabolic Stability : C–F bonds resist oxidative degradation, as seen in trifluoromethyl-containing derivatives .
Crystal Engineering : Fluorine participates in C–H⋯F interactions, stabilizing polymorphs with higher melting points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
